3-Aminooxetane-3-carboxamide
Overview
Description
3-Aminooxetane-3-carboxamide is a chemical compound with the molecular formula C4H8N2O2 It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
It’s known that oxetanes, a class of compounds to which 3-aminooxetane-3-carboxamide belongs, are used in drug discovery and organic synthesis .
Mode of Action
3-Aminooxetanes, including this compound, are amphoteric molecules, meaning they contain both nucleophilic and electrophilic sites . This allows them to interact with polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions enrich the reactivity of oxetanes and provide convergent access to valuable heterocycles .
Biochemical Pathways
The amphoteric reactivity of 3-aminooxetanes can lead to the formation of diverse heterocycles , which are key components in many biochemical pathways.
Pharmacokinetics
Oxetanes, in general, are known to be useful in drug discovery due to their metabolic stability .
Result of Action
The formation of diverse heterocycles through the amphoteric reactivity of 3-aminooxetanes can have various effects depending on the specific biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminooxetane-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of oxetane-3-one with hydroxylamine to form 3-oximinooxetane, which is then reduced to yield 3-aminooxetane . This process typically requires specific reaction conditions, such as the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminooxetane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents like peroxy acids or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxetanes, amines, and other heterocyclic compounds .
Scientific Research Applications
3-Aminooxetane-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocycles and other functionalized molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
3-Aminooxetane-3-carboxamide can be compared with other similar compounds, such as:
3-Oximinooxetane: A precursor in the synthesis of this compound.
3-Nitrooxetane: Another derivative with different reactivity and applications.
Aziridine aldehydes: Similar 1,3-amphoteric molecules used in heterocycle synthesis.
These compounds share some structural similarities but differ in their reactivity and specific applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
3-aminooxetane-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMGHQQCSFGXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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